molecular formula C16H22N6O2 B2636778 8-(3,5-Dimethylpyrazolyl)-7-butyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione CAS No. 189689-51-8

8-(3,5-Dimethylpyrazolyl)-7-butyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione

Cat. No.: B2636778
CAS No.: 189689-51-8
M. Wt: 330.392
InChI Key: GTJMCDDYSNWUIA-UHFFFAOYSA-N
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Description

8-(3,5-Dimethylpyrazolyl)-7-butyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound features a unique structure with a pyrazolyl group attached to the purine ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Dimethylpyrazolyl)-7-butyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. . The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Dimethylpyrazolyl)-7-butyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles, polar aprotic solvents, and catalysts like K2CO3

Major Products Formed

Mechanism of Action

The mechanism by which 8-(3,5-Dimethylpyrazolyl)-7-butyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione exerts its effects involves its interaction with specific molecular targets. The pyrazolyl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • Tris(3,5-dimethylpyrazolyl)methane
  • Tris(3,5-dimethylpyrazolyl)hydroborate
  • 3,5-Dimethylpyrazole

Uniqueness

Compared to similar compounds, 8-(3,5-Dimethylpyrazolyl)-7-butyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione stands out due to its unique combination of a purine core with a pyrazolyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

7-butyl-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-6-7-8-21-12-13(19(4)16(24)20(5)14(12)23)17-15(21)22-11(3)9-10(2)18-22/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJMCDDYSNWUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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